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Compound of Interest

Compound Name: 1-(6-Chloropyridin-2-yl)piperazine

Cat. No.: B1586938 Get Quote

An In-depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperazine: A Cornerstone Scaffold in

Modern Drug Discovery

Introduction: The Strategic Importance of a
Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in

a multitude of clinically successful drugs, earning them the designation of "privileged

structures." 1-(6-Chloropyridin-2-yl)piperazine is a quintessential example of such a scaffold.

This organic compound, featuring a piperazine ring linked to a chloropyridine moiety,

represents a critical starting point and a versatile intermediate in the synthesis of a wide array

of pharmacologically active agents.[1][2] Its prevalence stems from a unique combination of

structural rigidity, synthetic tractability, and favorable physicochemical properties that allow for

potent and selective interactions with diverse biological targets.

This technical guide offers a comprehensive exploration of 1-(6-Chloropyridin-2-
yl)piperazine, designed for researchers, scientists, and professionals in drug development. It

delves into its fundamental molecular characteristics, established synthetic protocols, and its

significant role as a foundational building block in the quest for novel therapeutics, particularly

within the realm of neuropharmacology.[1][2]
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PART 1: Molecular Profile and Physicochemical
Characteristics
A thorough understanding of a compound's molecular structure and properties is the bedrock of

its application in rational drug design.

Molecular Structure and Formula
The structure of 1-(6-Chloropyridin-2-yl)piperazine is an elegant fusion of two key

heterocyclic systems:

Chloropyridine Moiety: A six-membered aromatic ring containing one nitrogen atom,

substituted with a chlorine atom at the 6-position. The electron-withdrawing nature of both

the ring nitrogen and the chlorine atom significantly influences the electronic distribution and

reactivity of the aromatic system.

Piperazine Moiety: A six-membered saturated ring containing two nitrogen atoms at opposite

(1 and 4) positions.[3][4] This ring typically adopts a stable chair conformation and

possesses a secondary amine (NH) group, which serves as a crucial handle for further

chemical modification and as a key interaction point with biological targets.

The linkage occurs at the C2 position of the pyridine ring, forming a stable C-N bond with one

of the piperazine nitrogens.

Molecular Formula: C₉H₁₂ClN₃[1][5]

Molecular Weight: 197.67 g/mol [1][5]

IUPAC Name: 1-(6-chloropyridin-2-yl)piperazine

Common Synonyms: 1-(6-Chloro-2-pyridinyl)piperazine[1]

CAS Number: 87394-54-5[1][5]

Physicochemical Data Summary
The physical properties of a compound are critical determinants of its handling, formulation,

and pharmacokinetic behavior.
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Property Value Source(s)

Appearance Off-white to yellow powder [1]

Melting Point 40-46 °C [1][2]

Purity (Typical) ≥ 92% (HPLC) [1][2]

Storage Conditions
Store at 0-8 °C, protected from

light and moisture
[1][2]

PART 2: Synthesis and Structural Verification
The accessibility of 1-(6-Chloropyridin-2-yl)piperazine through reliable synthetic methods is

key to its widespread use. The most common approach is a direct nucleophilic aromatic

substitution (SₙAr) reaction.

Synthetic Rationale and Protocol
The synthesis leverages the inherent electrophilicity of the pyridine ring, which is enhanced by

the presence of two electron-withdrawing groups (the ring nitrogen and the chlorine atom). This

makes the carbon atoms at positions 2 and 6 susceptible to attack by nucleophiles.

Causality of Experimental Design:

Choice of Reactants: 2,6-Dichloropyridine serves as the electrophile. Piperazine, a

symmetrical diamine, acts as the nucleophile.[3]

Stoichiometry: An excess of piperazine is typically used. This is a critical choice for two

reasons: firstly, it drives the reaction towards the desired monosubstituted product,

minimizing the formation of the disubstituted byproduct. Secondly, the excess piperazine

conveniently serves as a base to neutralize the hydrochloric acid (HCl) generated during the

reaction, obviating the need for an additional external base.

Solvent and Temperature: A polar aprotic solvent like acetonitrile is often used to dissolve the

reactants.[6] Heating under reflux provides the necessary activation energy for the SₙAr

reaction to proceed at a practical rate.[6]
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Experimental Protocol: Nucleophilic Aromatic
Substitution

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-

dichloropyridine (1.0 eq) in acetonitrile.

Addition of Nucleophile: Add piperazine (≥2.5 eq) to the solution.

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24

hours. The progress of the reaction should be monitored by a suitable analytical method,

such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry

(LC-MS).

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The

solvent is removed under reduced pressure using a rotary evaporator.

Extraction: The resulting residue is redissolved in an organic solvent (e.g., dichloromethane

or ethyl acetate) and washed with water or a saturated sodium bicarbonate solution to

remove piperazine hydrochloride and any remaining excess piperazine.

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and

concentrated. Final purification is achieved via flash column chromatography on silica gel to

yield 1-(6-chloropyridin-2-yl)piperazine as a pure solid.
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Final Product:
1-(6-Chloropyridin-2-yl)piperazine
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Caption: General workflow for the synthesis of 1-(6-chloropyridin-2-yl)piperazine.

Structural Characterization
Confirmation of the synthesized product's identity and purity is achieved through standard

spectroscopic methods:
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¹H NMR: The spectrum will show characteristic signals for the three distinct protons on the

pyridine ring and the two sets of methylene protons on the piperazine ring, along with a

broad singlet for the N-H proton.

Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for the

molecular ion [M]⁺ and [M+2]⁺ peaks (approximately 3:1 ratio) due to the presence of the

³⁵Cl and ³⁷Cl isotopes, confirming the incorporation of chlorine.

HPLC: High-Performance Liquid Chromatography is employed to determine the final purity of

the compound, ensuring it meets the standards required for subsequent use in drug

synthesis.[1]

PART 3: Central Role in Medicinal Chemistry and
Drug Development
The 1-(6-chloropyridin-2-yl)piperazine scaffold is a cornerstone in the development of drugs

targeting the central nervous system (CNS) and other therapeutic areas.[7] Its value lies in its

ability to serve as a pre-validated fragment that can be strategically elaborated to achieve high

affinity and selectivity for specific biological targets.

A Privileged Scaffold for CNS Targets
Many drugs that act on the CNS, including antipsychotics, antidepressants, and anxiolytics,

contain a piperazine ring.[7] The basic nitrogen atom of the piperazine moiety is often crucial

for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and

serotonin receptors. The 1-(6-chloropyridin-2-yl)piperazine unit provides an ideal starting

point for creating libraries of compounds for screening.

Mechanism of Utility:

Vectorial Synthesis: The secondary amine of the piperazine ring provides a reactive site for

introducing a wide variety of substituents. This allows chemists to systematically explore the

chemical space around the core scaffold to optimize binding to a receptor's active site.

Receptor Interaction: The chloropyridine ring can engage in hydrophobic and π-stacking

interactions within the receptor pocket, while the piperazine nitrogen often forms a key salt

bridge with an acidic residue (e.g., aspartic acid) in the target protein.
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Modulation of Properties: The chlorine atom is not merely a placeholder; it influences the

molecule's lipophilicity and electronic character, which can enhance membrane permeability

and metabolic stability, and fine-tune binding affinity.

Biological Targets

1-(6-Chloropyridin-2-yl)piperazine Chloropyridine Moiety (Anchor/Lipophilicity) Piperazine Core (Linker/Basicity) Secondary Amine (Modification Point) Synthetic
Modification

Add R-group
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Binds

Binds

Binds

Click to download full resolution via product page

Caption: Role of the scaffold in lead optimization for drug discovery.

Notable Examples in Drug Development
While 1-(6-chloropyridin-2-yl)piperazine is an intermediate, its core structure is present in

numerous investigational and approved drugs. For instance, the well-known

nonbenzodiazepine hypnotic agent Zopiclone contains a related 5-chloropyridin-2-yl moiety

linked to a more complex heterocyclic system that includes a piperazine carboxylate.[8] This

illustrates how the chloropyridine fragment is recognized as a valuable component for CNS-

active molecules. Furthermore, extensive research has been conducted on pyridinylpiperazine

and pyridylpiperazine derivatives for their potential as urease inhibitors and multitarget agents

for Parkinson's disease, highlighting the broad applicability of this structural class.[6][9]

Conclusion
1-(6-Chloropyridin-2-yl)piperazine is far more than a simple chemical reagent; it is a highly

valuable and strategically important building block in modern medicinal chemistry. Its robust

and accessible synthesis, combined with a molecular architecture primed for interaction with

key biological targets, solidifies its status as a privileged scaffold. For scientists engaged in
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drug discovery, a deep understanding of this compound's properties, synthesis, and

derivatization potential is essential for the rational design and development of the next

generation of therapeutics. Its continued use in creating diverse chemical libraries ensures that

the 1-(6-chloropyridin-2-yl)piperazine core will remain a fixture in the pursuit of novel

medicines for years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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